molecular formula C26H24N2O6S B8095247 BGC-20-1531 (free base)

BGC-20-1531 (free base)

Cat. No.: B8095247
M. Wt: 492.5 g/mol
InChI Key: IXDVRRPNWPOPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGC-20-1531 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure high yield and purity .

Industrial Production Methods

Industrial production of BGC-20-1531 (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

BGC-20-1531 (free base) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

BGC-20-1531 (free base) has a wide range of scientific research applications:

Mechanism of Action

BGC-20-1531 (free base) exerts its effects by selectively antagonizing the prostaglandin EP4 receptor. This receptor is involved in the vasodilatation of blood vessels, and its inhibition by BGC-20-1531 (free base) leads to a reduction in prostaglandin E2-induced vasodilatation. This mechanism is particularly relevant in the context of migraine headaches, where vasodilatation of cerebral arteries plays a key role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BGC-20-1531 (free base) is unique due to its high selectivity and potency as a prostaglandin EP4 receptor antagonist. Its ability to specifically target this receptor with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDVRRPNWPOPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186532-61-5
Record name BGC-20-1531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.